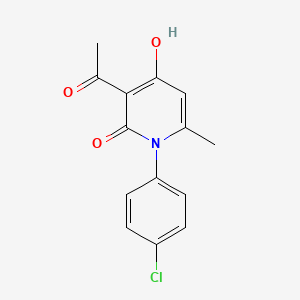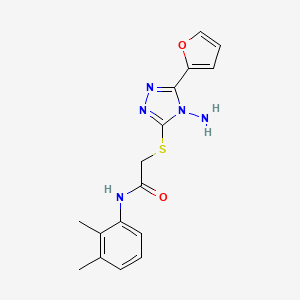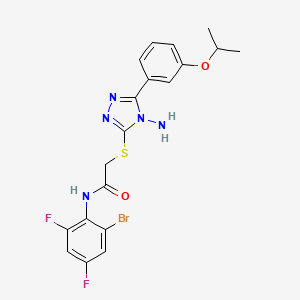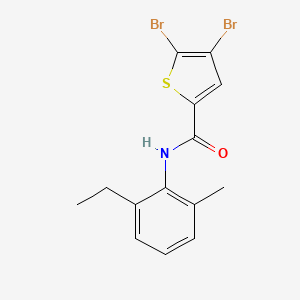
4,5-dibromo-N-(2-ethyl-6-methylphenyl)thiophene-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,5-dibromo-N-(2-ethyl-6-methylphenyl)thiophene-2-carboxamide: is a chemical compound with the following properties:
Molecular Formula: CHBrNOS
Molecular Weight: 365.1 g/mol
IUPAC Name: This compound
Métodos De Preparación
Synthetic Routes: The synthetic routes for this compound involve the bromination of a suitable precursor, followed by amide formation. Specific methods include:
Bromination: Starting with 2-ethyl-6-methylphenylthiophene, bromination at positions 4 and 5 yields the dibromo intermediate.
Amide Formation: The dibromo intermediate reacts with an amine (e.g., 2-ethyl-6-methylaniline) to form the desired carboxamide.
Industrial Production: Industrial production typically involves large-scale synthesis using optimized conditions. Details of industrial processes are proprietary and may vary among manufacturers.
Análisis De Reacciones Químicas
Reactivity:
Bromination: The compound readily undergoes bromination due to the presence of bromine-reactive positions.
Amide Formation: The amide bond formation occurs through nucleophilic addition-elimination reactions.
Bromination: N-bromosuccinimide (NBS) or bromine in an organic solvent (e.g., chloroform).
Amide Formation: Amine (e.g., 2-ethyl-6-methylaniline), carboxylic acid (e.g., thiophene-2-carboxylic acid), and coupling agents (e.g., EDC/HOBt).
Major Products: The major product is the desired 4,5-dibromo-N-(2-ethyl-6-methylphenyl)thiophene-2-carboxamide .
Aplicaciones Científicas De Investigación
This compound finds applications in:
Chemistry: As a building block for more complex molecules.
Biology: Investigating its interactions with biological targets.
Medicine: Potential therapeutic applications (e.g., anti-inflammatory properties) .
Industry: As a precursor for materials or catalysts.
Mecanismo De Acción
The exact mechanism of action remains an active area of research. It likely involves interactions with specific molecular targets or pathways, leading to its observed effects.
Comparación Con Compuestos Similares
While there are no direct analogs, compounds with similar structural features include:
- 2-ethyl-6-methylphenylthiophene
- 4,5-dibromo-thiophene-2-carboxamide
Propiedades
Fórmula molecular |
C14H13Br2NOS |
|---|---|
Peso molecular |
403.1 g/mol |
Nombre IUPAC |
4,5-dibromo-N-(2-ethyl-6-methylphenyl)thiophene-2-carboxamide |
InChI |
InChI=1S/C14H13Br2NOS/c1-3-9-6-4-5-8(2)12(9)17-14(18)11-7-10(15)13(16)19-11/h4-7H,3H2,1-2H3,(H,17,18) |
Clave InChI |
PFCOVIZAJPDFDU-UHFFFAOYSA-N |
SMILES canónico |
CCC1=CC=CC(=C1NC(=O)C2=CC(=C(S2)Br)Br)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(butylsulfanyl)-3-phenyl-3H-spiro[benzo[h]quinazoline-5,1'-cyclopentan]-4(6H)-one](/img/structure/B12130134.png)
![5-(4-Methoxyphenyl)-3-[(4-methylphenyl)methylthio]-1,2,4-triazole-4-ylamine](/img/structure/B12130136.png)
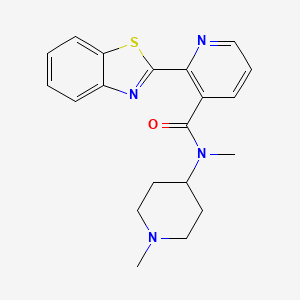

![(5Z)-5-(3-bromobenzylidene)-2-thioxo-3-[3-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one](/img/structure/B12130149.png)
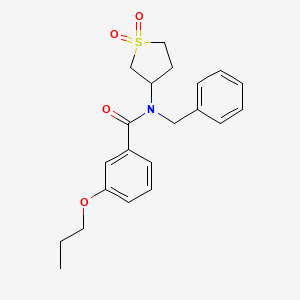
![(5Z)-5-(4-chlorobenzylidene)-3-[3-(2-chloro-10H-phenothiazin-10-yl)-3-oxopropyl]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12130178.png)
![3-[(4-Fluorophenyl)methylthio]-4-(2-furylmethyl)-5-pyrazin-2-yl-1,2,4-triazole](/img/structure/B12130202.png)
![N-{3-[(3-chloro-2-methylphenyl)amino]quinoxalin-2-yl}-4-fluoro-2-methylbenzene-1-sulfonamide](/img/structure/B12130205.png)
![Phenol, 4-bromo-2-[[(4-bromophenyl)imino]methyl]-6-methoxy-](/img/structure/B12130209.png)
![7-methyl-3-{(Z)-[4-oxo-3-(3-phenylpropyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-(piperidin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12130212.png)
